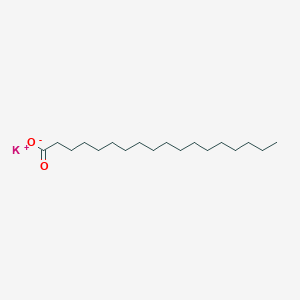

potassium;octadecanoate

Description

Potassium octadecanoate (C₁₈H₃₅KO₂), commonly known as potassium stearate, is the potassium salt of stearic acid (octadecanoic acid). It is a white, odorless powder with a molecular weight of 322.57 g/mol and is soluble in hot water or ethanol but only sparingly in cold water . As an anionic surfactant, it is widely used in cosmetics, soaps, and industrial lubricants due to its emulsifying and stabilizing properties. Its aqueous solution exhibits strong alkalinity (pH > 10), and its ethanol solution is weakly alkaline . Structurally, it consists of an 18-carbon alkyl chain bonded to a carboxylate group, with potassium as the counterion .

Properties

IUPAC Name |

potassium;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBFRLKBEIFNQU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure and Reaction Conditions

Stearic acid is dissolved in a hot alcoholic solvent (e.g., ethanol or methanol), followed by the gradual addition of an aqueous or alcoholic solution under reflux. The mixture is stirred until neutralization is complete, typically requiring 1–2 hours at 60–80°C. Ethanol enhances solubility and reaction kinetics, while elevated temperatures prevent premature precipitation of the product. After cooling, the solution is evaporated or precipitated by adding a saturated sodium chloride () solution to isolate the potassium stearate.

Table 1: Stoichiometric Ratios for Direct Neutralization

| Component | Molar Mass (g/mol) | Quantity per 1 mol Stearic Acid |

|---|---|---|

| Stearic Acid | 284.48 | 284.48 g |

| Potassium Hydroxide | 56.11 | 56.11 g |

| Theoretical Yield | 324.59 | 324.59 g |

Purity and Isotopic Variations

High-purity reagents are critical to minimizing impurities such as unreacted or residual solvents. In specialized applications, deuterated variants like potassium octadecanoate-2,2-D are synthesized using deuterated stearic acid and , with isotopic incorporation verified via mass spectrometry.

Saponification of Tristearin with Potassium Hydroxide

While less common for laboratory-scale synthesis, the saponification of triglycerides like tristearin () remains industrially relevant. This method produces potassium stearate alongside glycerol:

Industrial and Laboratory Protocols

Tristearin is heated with a stoichiometric excess of in ethanol or water at 70–90°C for 1–3 hours. The reaction mixture is then cooled, and glycerol is separated via centrifugation or salting-out with . Potassium stearate’s higher solubility in cold water compared to sodium stearate complicates isolation, often necessitating solvent evaporation or lyophilization.

Table 2: Saponification Value (KOH) for Tristearin

| Parameter | Value |

|---|---|

| SAP Value (mg KOH/g) | 179.6 |

| Molar Ratio (KOH:Tristearin) | 3:1 |

Yield and Byproduct Management

Yields exceeding 100% are frequently observed due to residual glycerol or unreacted . Industrial processes address this via multistage washing and vacuum drying. Superfatting—intentionally using less —is avoided in pure potassium stearate synthesis to maintain stoichiometric precision.

Optimization of Reaction Parameters

Solvent Selection

Ethanol is preferred over water due to its ability to dissolve both stearic acid and , facilitating a homogeneous reaction. Methanol offers faster kinetics but poses greater toxicity risks.

Temperature and Time

Elevated temperatures (60–80°C) reduce reaction times to under 2 hours, whereas room-temperature reactions may require 24–48 hours. Prolonged heating risks thermal degradation, particularly in glycerol-containing systems.

Table 3: Comparative Reaction Conditions

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Direct Neutralization | Ethanol | 70 | 1.5 | 95–98 |

| Saponification | Water | 85 | 3.0 | 88–92 |

Analytical Characterization

Spectroscopic and Diffraction Techniques

-

X-Ray Diffraction (XRD): Confirms crystalline structure, with characteristic peaks at 2θ = 5.6° and 21.4°.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies carboxylate () stretches at 1,550–1,610 cm .

-

Nuclear Magnetic Resonance (NMR): NMR resolves deuterated variants, with shifts at δ 34.1 ppm for C-2.

Purity Assessment

Titration against hydrochloric acid quantifies residual , while thermogravimetric analysis (TGA) detects solvent or glycerol content.

Industrial-Scale Production Challenges

Scalability and Cost

Continuous stirred-tank reactors (CSTRs) enhance throughput but require precise temperature control to prevent fouling. Ethanol recovery systems mitigate solvent costs, which constitute 30–40% of operational expenses.

Recent Advances and Research Directions

Chemical Reactions Analysis

Acid-Base Reactions

Potassium stearate reacts with strong acids (e.g., HCl) to regenerate stearic acid and form potassium salts:

This reaction is critical in formulations where pH adjustments are necessary, as potassium stearate’s stability decreases in acidic environments .

Hydrolysis in Aqueous Solutions

In water, potassium stearate dissociates into potassium ions (K⁺) and stearate anions (C₁₇H₃₅COO⁻). The stearate ion undergoes hydrolysis, producing stearic acid and hydroxide ions, resulting in a basic solution:

Solubility Data :

| Solvent | Solubility | Temperature | Source |

|---|---|---|---|

| Cold water | Slightly soluble | 25°C | |

| Hot water | Soluble | 80°C | |

| Ethanol | Soluble | 25°C | |

| Ether | Insoluble | 25°C |

Reactions with Metal Ions (Hard Water)

In hard water, potassium stearate reacts with Ca²⁺ or Mg²⁺ to form insoluble calcium/magnesium stearate (scum):

This reaction reduces its efficacy as a surfactant and is a key limitation in detergent formulations .

Thermal Decomposition

At elevated temperatures (>200°C), potassium stearate decomposes via pathways such as:

-

Oxidative degradation : Releases CO₂, H₂O, and potassium

Scientific Research Applications

Food Industry

Potassium octadecanoate serves as an emulsifier and stabilizer in food products. Its primary functions include:

- Emulsification : It helps in maintaining the stability of emulsions in products like salad dressings and sauces, preventing the separation of oil and water .

- Texture Improvement : Used in baked goods and dairy products to enhance texture and mouthfeel.

Case Study: Emulsification in Salad Dressings

A study demonstrated that the incorporation of potassium octadecanoate significantly improved the stability of oil-in-water emulsions, making it a valuable additive in salad dressings and mayonnaise formulations.

Pharmaceutical Applications

In the pharmaceutical sector, potassium octadecanoate is utilized for its lubricating properties:

- Tablet Lubricant : It is commonly used as a lubricant in tablet formulations, enhancing the flow properties of powders during manufacturing.

- Binder : Acts as a binder to improve the consistency and stability of tablets and capsules.

Case Study: Tablet Formulation

Research indicated that formulations containing potassium octadecanoate exhibited improved tablet hardness and disintegration times compared to those without it.

Cosmetics and Personal Care

Potassium octadecanoate is widely used in cosmetic formulations due to its emulsifying and thickening properties:

- Emulsifier : It stabilizes creams and lotions, ensuring uniform distribution of ingredients.

- Thickening Agent : Enhances the viscosity of products like shampoos and conditioners.

Data Table: Cosmetic Applications

| Product Type | Function | Example Products |

|---|---|---|

| Creams | Emulsifier | Moisturizers, Sunscreens |

| Lotions | Thickening Agent | Body lotions |

| Hair Care Products | Stabilizer | Shampoos, Conditioners |

Agricultural Uses

Recent studies have explored the use of potassium octadecanoate as a natural repellent in forestry:

- Tree Protection : It has shown effectiveness in protecting young trees from browsing damage caused by cervids (e.g., deer). Field trials indicated that trees treated with potassium octadecanoate experienced significantly less damage compared to untreated controls .

Case Study: Forest Protection

In a controlled study involving Scots pine plantations, trees treated with potassium octadecanoate showed only 2.5% damage from bark stripping compared to over 50% damage in untreated trees. This highlights its potential role as an eco-friendly alternative to synthetic repellents.

Rubber and Plastics Industry

Potassium octadecanoate acts as a release agent in rubber manufacturing:

- Mold Release : It forms a lubricating layer that facilitates easy release of molded products without damage.

- Processing Aid : Improves the flowability and plasticity of rubber compounds during processing.

Mechanism of Action

Isavuconazole exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. It achieves this by targeting the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase, which is responsible for converting lanosterol to ergosterol. By disrupting this pathway, Isavuconazole compromises the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Research Findings and Innovations

Table 2: Key Research Insights

Q & A

Q. How can potassium octadecanoate be distinguished from structurally similar carboxylates (e.g., sodium stearate) in experimental settings?

Potassium octadecanoate (CAS RN: 593-29-3) can be differentiated via:

- FTIR spectroscopy : The potassium ion (K⁺) coordination alters carboxylate vibrational modes (asymmetric COO⁻ stretch ~1540–1650 cm⁻¹) compared to sodium salts .

- Elemental analysis : Confirm potassium content via inductively coupled plasma mass spectrometry (ICP-MS) or flame photometry .

- Solubility testing : Potassium salts generally exhibit higher solubility in polar solvents (e.g., hot water) compared to heavier alkali metal salts .

Q. What standardized protocols exist for synthesizing potassium octadecanoate with high purity?

A common method involves:

- Saponification : Reacting stearic acid (C18H36O2) with potassium hydroxide (KOH) in ethanol under reflux (60–80°C, 2–4 hours).

- Purification : Recrystallization from hot ethanol or acetone to remove unreacted fatty acids and salts .

- Validation : Purity is verified via melting point analysis (decomposes at ~220°C) and thin-layer chromatography (TLC) with iodine staining .

Q. How does potassium octadecanoate function as a surfactant in colloidal systems?

Its amphiphilic structure enables:

- Micelle formation : Critical micelle concentration (CMC) can be determined via conductivity measurements or surface tension analysis .

- Stabilization : In emulsions, the carboxylate head group interacts with water, while the alkyl chain stabilizes hydrophobic phases. Particle size distribution (via dynamic light scattering) quantifies efficacy .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for potassium octadecanoate across solvents?

Discrepancies often arise from:

- Temperature dependence : Solubility in water increases significantly above 50°C due to endothermic dissolution .

- Ionic strength : Competing ions (e.g., Na⁺, Ca²⁺) reduce solubility via the common-ion effect. Use ion-selective electrodes to monitor K⁺ activity .

- Crystallinity : Annealing samples at controlled humidity (e.g., 40% RH) ensures consistent polymorphic forms .

Q. How can potassium octadecanoate’s role in lipid bilayer interactions be mechanistically studied?

Advanced approaches include:

- Langmuir-Blodgett troughs : Measure pressure-area isotherms to assess monolayer penetration into phospholipid films .

- Fluorescence anisotropy : Track membrane fluidity changes using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) .

- Molecular dynamics (MD) simulations : Model carboxylate-lipid headgroup interactions (e.g., hydrogen bonding with phosphatidylcholine) .

Q. What analytical methods quantify trace potassium octadecanoate in biological matrices (e.g., serum)?

- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode, monitoring m/z 321.2 → 255.1 (carboxylate fragment). Use deuterated internal standards (e.g., methyl octadecanoate-d35) for calibration .

- Derivatization-GC : Convert to methyl esters via BF3-methanol, then analyze with GC-FID .

- Interference mitigation : Solid-phase extraction (SPE) with C18 columns removes phospholipids and proteins .

Q. How do structural modifications (e.g., fluorination) alter potassium octadecanoate’s physicochemical properties?

Fluorinated analogs (e.g., perfluoroalkyl derivatives) exhibit:

- Enhanced thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >300°C due to strong C-F bonds .

- Reduced CMC : Fluorinated chains lower CMC by ~10-fold compared to hydrocarbon analogs, measured via pendant drop tensiometry .

- Bioaccumulation risks : Assess environmental persistence using OECD 307 soil degradation tests .

Methodological Considerations

- Data Validation : Cross-reference melting points, spectral data, and elemental analysis with peer-reviewed databases (e.g., PubChem, SciFinder) to avoid reliance on non-academic sources .

- Contradiction Analysis : Use multivariate regression to isolate variables (e.g., temperature, solvent purity) causing divergent results in synthesis or application studies .

- Ethical Reporting : Disclose limitations (e.g., batch-to-batch variability in commercial stearic acid) and suggest replication studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.